

Nudifloramide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Nudifloramide

Cat. No.: B029282

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Abstract

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a terminal metabolite of nicotinamide (a form of vitamin B3). While historically known as a uremic toxin that accumulates in patients with chronic kidney disease, recent research has unveiled its role as a modulator of cellular processes, primarily through the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Nudifloramide**, with a focus on its metabolic pathway and mechanism of action as a PARP-1 inhibitor. Detailed methodologies for its synthesis, quantification in biological matrices, and assessment of its enzymatic inhibitory activity are presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Nudifloramide is a pyridone derivative with the IUPAC name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.^{[1][2]} Its chemical structure consists of a pyridone ring with a methyl group attached to the nitrogen atom and a carboxamide group at the 3-position.

Table 1: Chemical Identifiers of **Nudifloramide**

Identifier	Value
IUPAC Name	1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Synonyms	N-methyl-2-pyridone-5-carboxamide, 2-Py, Met2PY, NMPC
CAS Number	701-44-0
Chemical Formula	C ₇ H ₈ N ₂ O ₂
Molecular Weight	152.15 g/mol [3]
Canonical SMILES	CN1C=C(C=CC1=O)C(=O)N
InChI Key	JLQSXXWTCJPCBC-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **Nudifloramide**

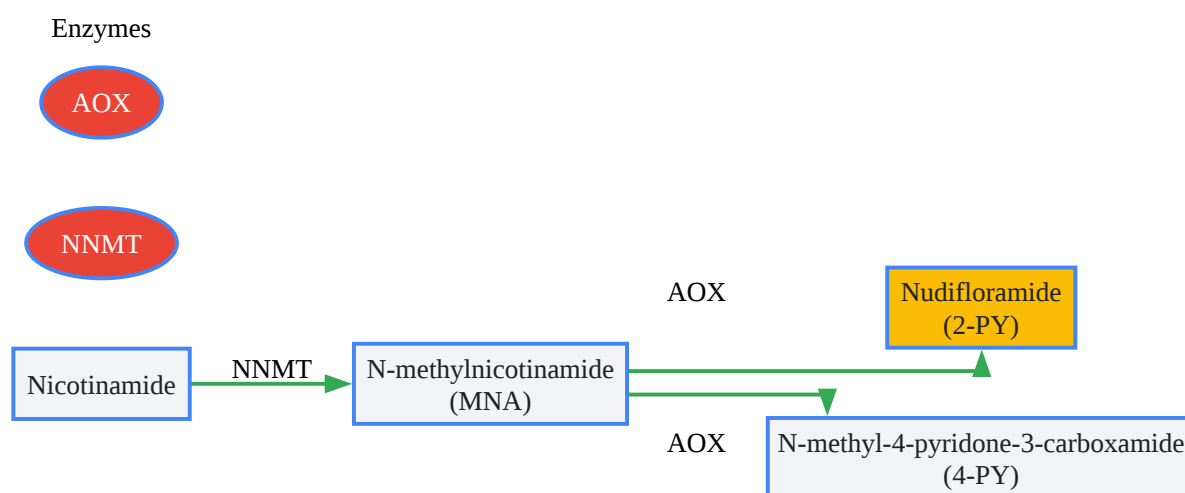
Property	Value	Source
Physical State	Solid	Sigma-Aldrich
Melting Point	210-21.5 °C	Sigma-Aldrich
Water Solubility	41.4 g/L (Predicted)	HMDB
logP	-0.96 (Predicted)	HMDB
pKa (Strongest Acidic)	15.93 (Predicted)	HMDB
pKa (Strongest Basic)	1.36 (Predicted)	HMDB
UV Absorption Maxima (λ _{max})	257, 301 nm	Cayman Chemical
Solubility in Organic Solvents	DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 5 mg/mL	Cayman Chemical

Biological Activity and Signaling Pathway

Nudifloramide is a key player in the catabolism of nicotinamide and has a significant impact on cellular signaling through its inhibition of PARP-1.

Nicotinamide Catabolism Pathway

Nudifloramide is the terminal metabolite of nicotinamide. The metabolic pathway involves the methylation of nicotinamide to N-methylnicotinamide (MNA) by nicotinamide N-methyltransferase (NNMT). MNA is then oxidized to **Nudifloramide** (2-PY) and N-methyl-4-pyridone-3-carboxamide (4-PY) by aldehyde oxidase (AOX).[4][5]



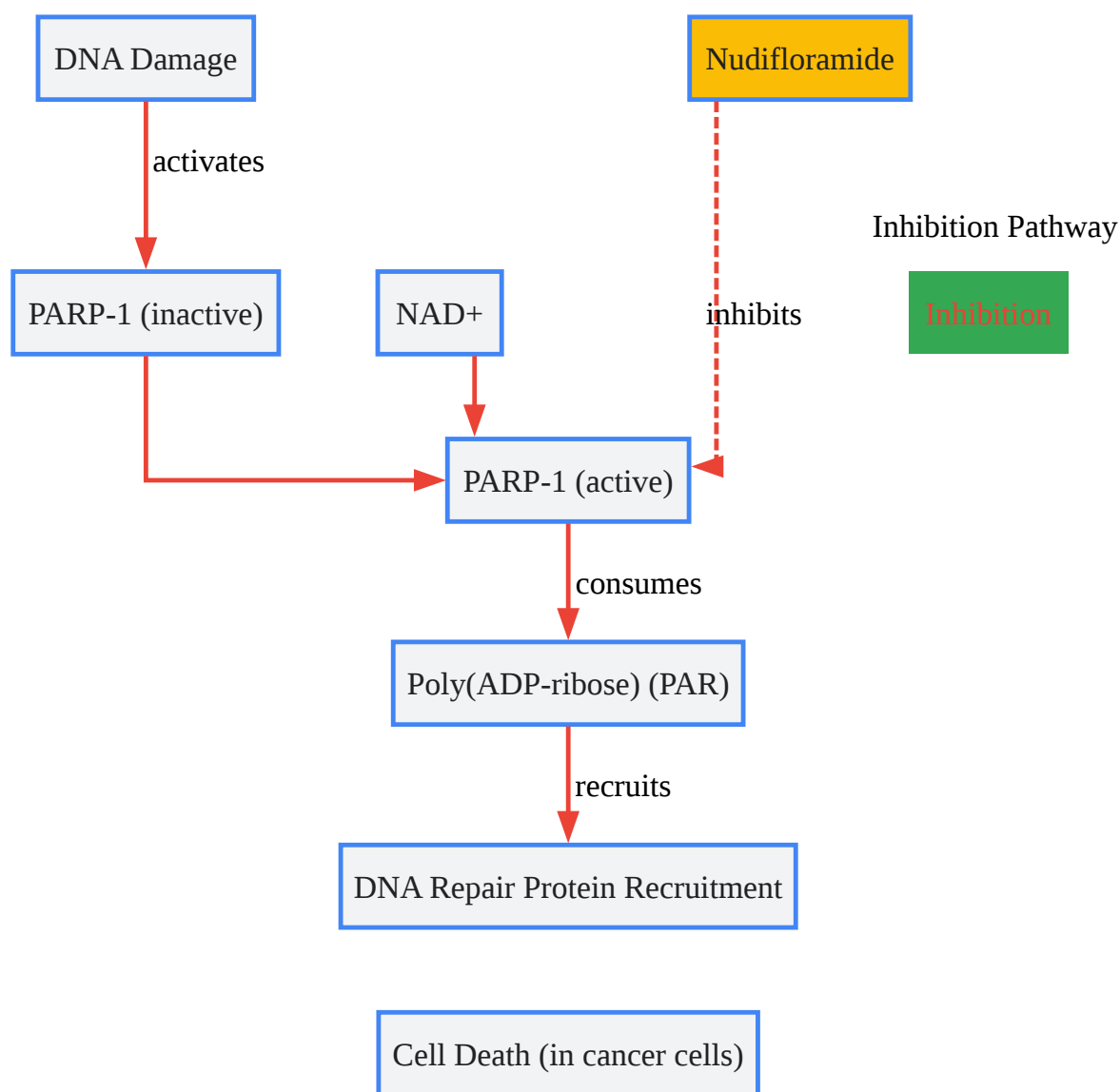
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Figure 1: Metabolic pathway of nicotinamide to **Nudifloramide**.

PARP-1 Inhibition

Nudifloramide is an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair and genomic stability.[6][7] PARP-1 is activated by DNA strand breaks and catalyzes the transfer of ADP-ribose units from NAD⁺ to itself and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains. These PAR chains recruit DNA repair machinery to the site of damage. **Nudifloramide**, as a structural mimic of the nicotinamide moiety of NAD⁺, competes with NAD⁺ for binding to the catalytic domain of PARP-1, thereby inhibiting its

enzymatic activity. This inhibition prevents the formation of PAR chains and the subsequent recruitment of DNA repair proteins.



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Figure 2: Mechanism of PARP-1 inhibition by **Nudifloramide**.

Experimental Protocols

Synthesis of Nudifloramide

A detailed protocol for the synthesis of **Nudifloramide** was first described by Grudzinski in 1962.^{[4][5]} While access to the full historical text can be limited, the synthesis generally involves the methylation of a nicotinamide precursor followed by oxidation. Researchers seeking to synthesize **Nudifloramide** should refer to this original publication for the specific reaction conditions and purification methods.

Reference: Grudzinski, S. (1962). Roczniki Chemii, 36, 1705-1708.

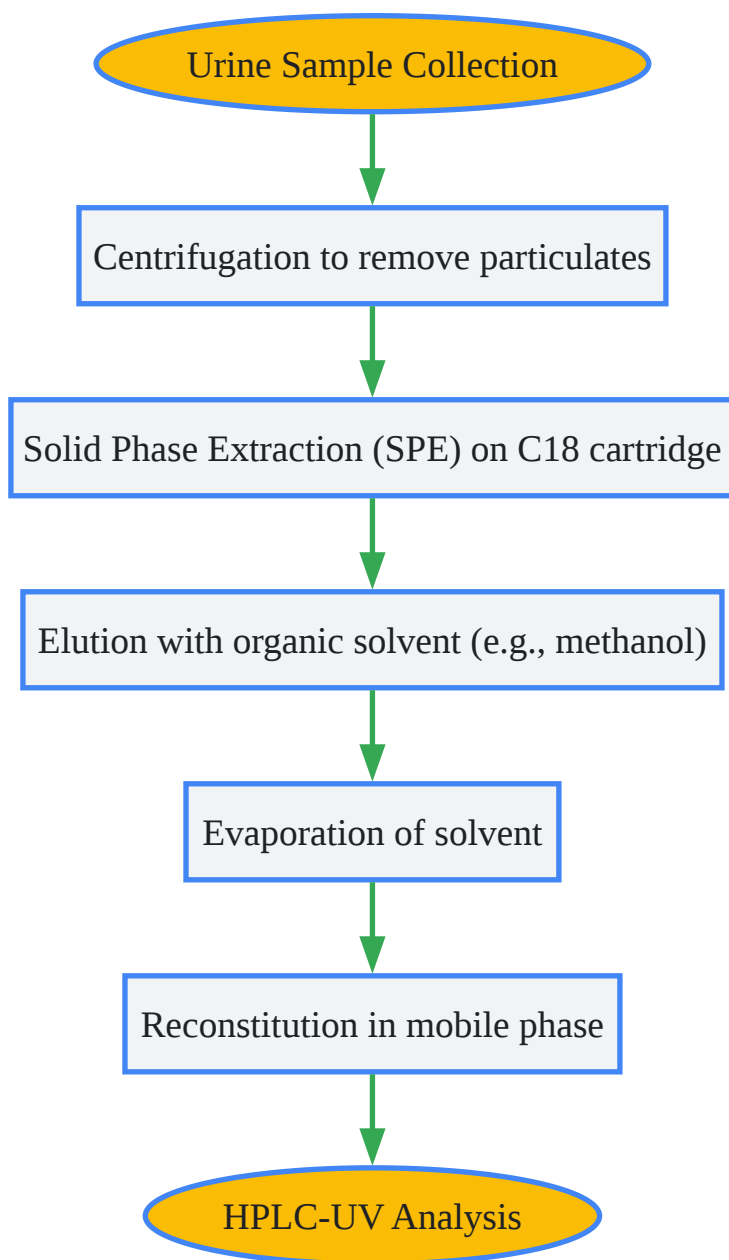
Quantification of Nudifloramide in Biological Samples

High-performance liquid chromatography (HPLC) with UV detection is a common method for the quantification of **Nudifloramide** in biological fluids such as urine.^{[8][9]} A validated LC-MS/MS method offers higher sensitivity and selectivity, particularly for plasma samples.^[10]

Table 3: Reported HPLC Parameters for **Nudifloramide** Quantification in Urine

Parameter	Condition
Column	C18 reverse-phase (5 µm)
Mobile Phase	Acetonitrile (5%), Acetic Acid (0.05%) in water
Detection	UV

Sample Preparation Workflow for Urinary **Nudifloramide** Analysis:



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Figure 3: General workflow for urinary **Nudifloramide** analysis.

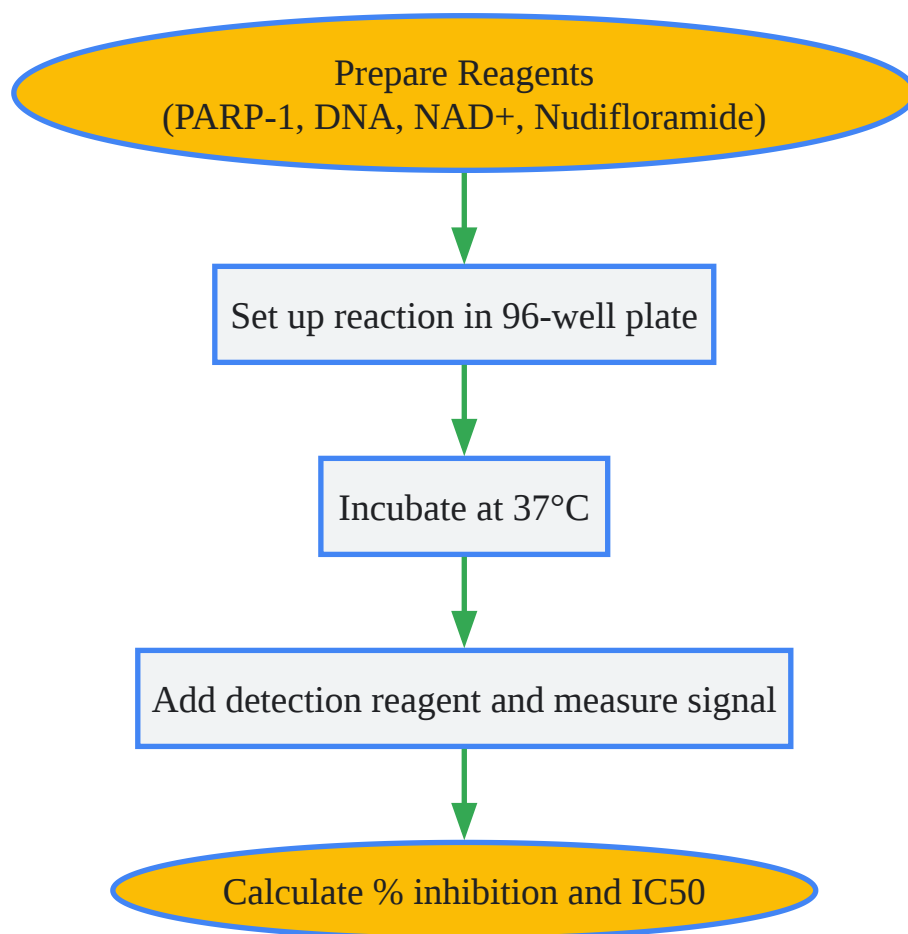
PARP-1 Inhibition Assay

The inhibitory activity of **Nudifloramide** on PARP-1 can be determined using commercially available assay kits. These assays typically measure the consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR). A common method involves a colorimetric or fluorometric readout.

General Protocol for PARP-1 Inhibition Assay:

- Prepare Reagents: Reconstitute PARP-1 enzyme, activated DNA, NAD⁺, and **Nudifloramide** at various concentrations.
- Reaction Setup: In a 96-well plate, add the reaction buffer, activated DNA, PARP-1 enzyme, and varying concentrations of **Nudifloramide** or a known inhibitor (positive control).
- Initiate Reaction: Add NAD⁺ to start the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Detection: Stop the reaction and add the detection reagent. Measure the signal (absorbance or fluorescence) using a plate reader.
- Data Analysis: Calculate the percentage of PARP-1 inhibition for each **Nudifloramide** concentration and determine the IC₅₀ value.

Workflow for PARP-1 Inhibition Assay:



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Figure 4: Workflow for determining PARP-1 inhibition by **Nudifloramide**.

Conclusion

Nudifloramide is a biologically significant metabolite with a well-defined role in nicotinamide catabolism and PARP-1 inhibition. Its chemical properties and biological activities make it a molecule of interest for researchers in nephrology, oncology, and drug development. This technical guide provides a foundational understanding of **Nudifloramide**, though it is important to note that detailed, step-by-step experimental protocols for its synthesis and analysis require access to specific, and at times, older literature or the development and validation of new methods based on the principles outlined herein. Further research into the therapeutic potential of **Nudifloramide** and its derivatives is warranted.

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